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molecular formula C12H15N3O4S2 B031110 1-(3-Carbomethoxythioureido)-2-nitro-5-propylthiobenzene CAS No. 65671-10-5

1-(3-Carbomethoxythioureido)-2-nitro-5-propylthiobenzene

Cat. No. B031110
M. Wt: 329.4 g/mol
InChI Key: XOKQRYVGWCLDAO-UHFFFAOYSA-N
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Patent
US04241079

Procedure details

To a stirred mixture of 2-nitro-5-propanylthioaniline (21.2 g.; 0.10 mole) in acetonitrile (50 ml.) is added portionwise carbomethoxy isothiocyanate (11.7 g.; 0.10 mole). The reaction mixture is maintained at room temperature and is filtered to remove a small amount of dark colored insoluble material. The clear filtrate was permitted to stand at room temperature for two hours and the precipitate which forms is collected by filtration, washed with cold acetonitrile and dried to yield 1-(3-carbomethoxythioureido)-2-nitro-5-propylthiobenzene (17.6 g.), m.p. 122°-125° C.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:8]([S:11][CH2:12][CH2:13][CH3:14])=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[C:15]([N:19]=[C:20]=[S:21])([O:17][CH3:18])=[O:16]>C(#N)C>[C:15]([NH:19][C:20](=[S:21])[NH:6][C:5]1[CH:7]=[C:8]([S:11][CH2:12][CH2:13][CH3:14])[CH:9]=[CH:10][C:4]=1[N+:1]([O-:3])=[O:2])([O:17][CH3:18])=[O:16]

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=C(C=C1)SCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
C(=O)(OC)N=C=S

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
to remove a small amount of dark colored insoluble material
FILTRATION
Type
FILTRATION
Details
the precipitate which forms is collected by filtration
WASH
Type
WASH
Details
washed with cold acetonitrile
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(OC)NC(NC1=C(C=CC(=C1)SCCC)[N+](=O)[O-])=S
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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